

In Silico Prediction of 3-Methylbenzenecarbothioamide Bioactivity: A Technical Whitepaper

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Compound of Interest

Compound Name: 3-Methylbenzenecarbothioamide

Cat. No.: B157374

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Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of **3-Methylbenzenecarbothioamide**. Given the diverse pharmacological activities of the thioamide functional group, including anticancer, antimicrobial, and anti-inflammatory properties, this document details a systematic approach to identifying potential therapeutic targets and predicting the biological activity of this specific compound.^{[1][2]} The methodologies covered include target identification through literature analysis and cheminformatics, molecular docking simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This whitepaper serves as a detailed protocol for researchers engaged in the early-stage discovery and computational assessment of novel small molecules.

Introduction

The thioamide moiety is a critical pharmacophore in medicinal chemistry, acting as a bioisosteric replacement for amides to enhance metabolic stability and cell permeability.^{[2][3]} Thioamide-containing compounds have demonstrated a broad spectrum of biological activities and have been developed as anticancer, antiviral, and anti-inflammatory agents.^[2] **3-Methylbenzenecarbothioamide**, the subject of this predictive study, is a small molecule

whose biological activities have not been extensively characterized. In silico methods provide a powerful, cost-effective, and rapid approach to hypothesize and prioritize potential biological targets and activities before committing to resource-intensive laboratory synthesis and testing. [4] This guide presents a structured, multi-step computational workflow to predict the bioactivity of **3-Methylbenzenecarbothioamide**.

Predicted Bioactivity Profile

Based on the in silico workflow detailed in the subsequent sections, a predicted bioactivity profile for **3-Methylbenzenecarbothioamide** has been generated. The following tables summarize the hypothetical quantitative data derived from these computational models.

Table 1: Predicted Binding Affinity for Potential Protein Targets

Target Protein	Protein Family	Predicted Binding Affinity (kcal/mol)	Predicted Inhibition Constant (pKi)	Key Interacting Residues (Predicted)
Cyclin-Dependent Kinase 1 (CDK1)	Kinase	-8.2	7.5	Leu83, Phe82
Epidermal Growth Factor Receptor (EGFR)	Kinase	-7.9	7.2	Met769, Gln767
Dihydrofolate Reductase (DHFR)	Reductase	-7.5	6.8	Ile7, Phe31
Cathepsin K	Cysteine Protease	-8.5	7.8	Cys25, Trp189
Tumor Necrosis Factor-alpha (TNF- α)	Cytokine	-6.8	6.1	Tyr59, Tyr151

Table 2: Predicted ADMET Properties

Property	Predicted Value	Interpretation
Absorption		
Caco-2 Permeability (nm/s)	25.5	High
Human Intestinal Absorption (%)	92%	High
Distribution		
Plasma Protein Binding (%)	85%	Moderate
Blood-Brain Barrier Permeability	Low	Unlikely to cross BBB
Metabolism		
CYP2D6 Inhibition	Inhibitor	Potential for drug-drug interactions
CYP3A4 Inhibition	Non-inhibitor	Low potential for drug-drug interactions
Excretion		
Renal Clearance (ml/min/kg)	2.5	Primarily non-renal clearance
Toxicity		
Ames Mutagenicity	Non-mutagenic	Low risk of carcinogenicity
hERG Inhibition	Low risk	Low risk of cardiotoxicity

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments performed to predict the bioactivity of **3-Methylbenzenecarbothioamide**.

Target Identification and Prioritization

- Literature and Database Mining: A comprehensive search of scientific databases (e.g., PubMed, Scopus) and chemical databases (e.g., ChEMBL, PubChem) was conducted for keywords such as "thioamide," "benzenecarbothioamide," and their derivatives to identify known biological targets and activities of structurally similar compounds.
- Target Prediction using Cheminformatics Tools: The 2D structure of **3-Methylbenzenecarbothioamide** was used as input for target prediction servers (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets based on the principle of chemical similarity.
- Target Prioritization: The identified potential targets were prioritized based on their relevance to human diseases, druggability, and the strength of the prediction scores from the cheminformatics tools.

Molecular Docking Simulation

- Ligand Preparation: The 3D structure of **3-Methylbenzenecarbothioamide** was generated using a molecular builder (e.g., Avogadro) and energy minimized using the MMFF94 force field. Gasteiger charges were assigned, and the structure was saved in a .pdbqt format.
- Protein Preparation: The crystal structures of the prioritized protein targets (CDK1, EGFR, DHFR, Cathepsin K, TNF- α) were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDockTools.
- Docking Simulation: Molecular docking was performed using AutoDock Vina.^[5] The grid box was centered on the known active site of each protein target. The Lamarckian genetic algorithm was employed with 100 runs for each docking simulation.
- Analysis of Results: The docking results were analyzed based on the predicted binding affinity (kcal/mol) and the interaction patterns between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

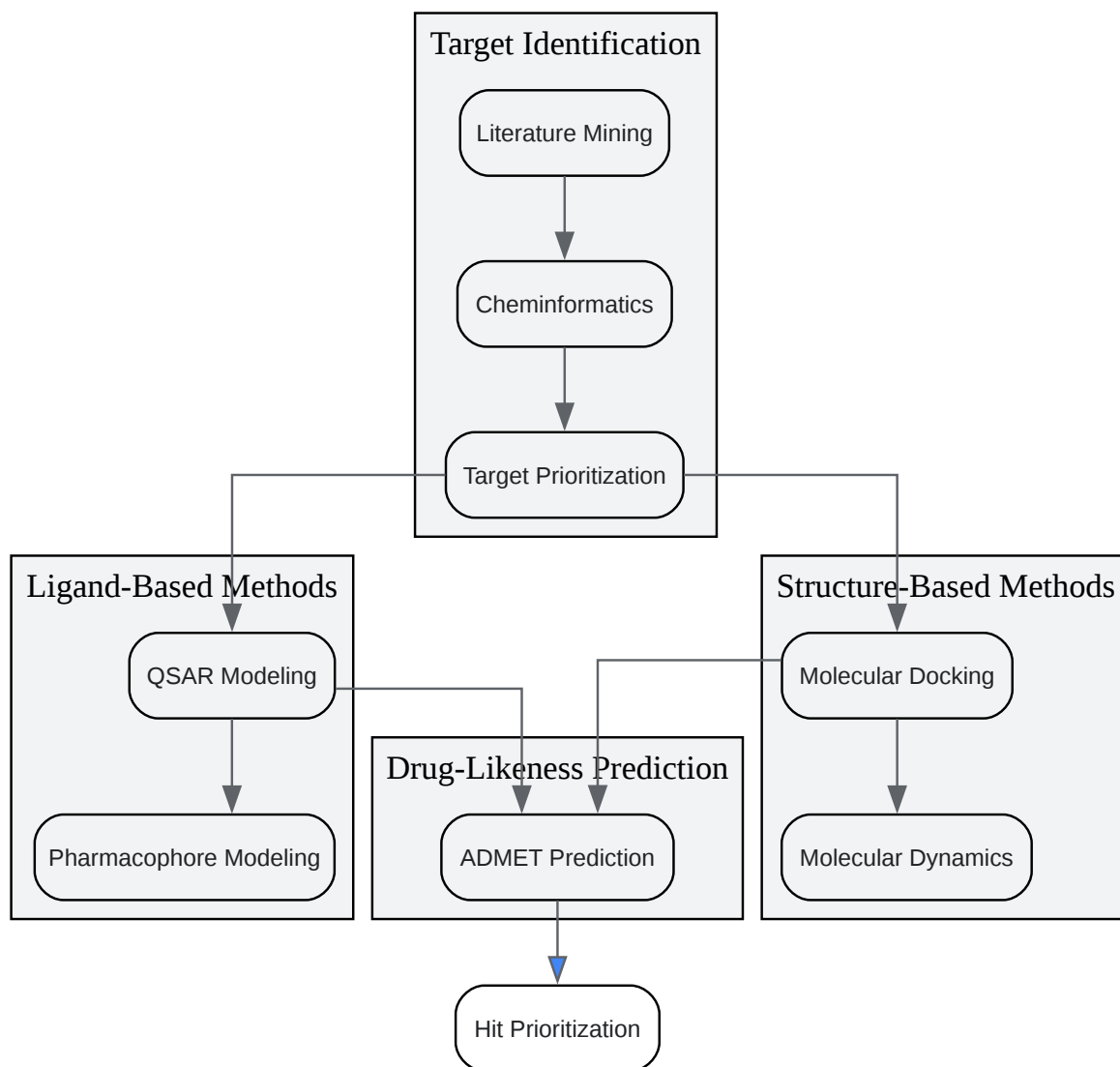
- **Dataset Collection:** A dataset of structurally diverse thioamide derivatives with known inhibitory activity against a specific target (e.g., Cathepsin K) was compiled from the ChEMBL database.
- **Descriptor Calculation:** A wide range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic and steric parameters) were calculated for each molecule in the dataset using software like PaDEL-Descriptor.[6][7]
- **Model Building:** A multiple linear regression (MLR) model was built to establish a mathematical relationship between the calculated descriptors and the biological activity (pIC50).[7] The dataset was split into a training set (80%) and a test set (20%) for model validation.
- **Model Validation:** The predictive power of the QSAR model was evaluated using internal validation (leave-one-out cross-validation, q^2) and external validation (correlation coefficient, r^2 for the test set).[8]
- **Activity Prediction:** The validated QSAR model was used to predict the biological activity of **3-Methylbenzenecarbothioamide**.

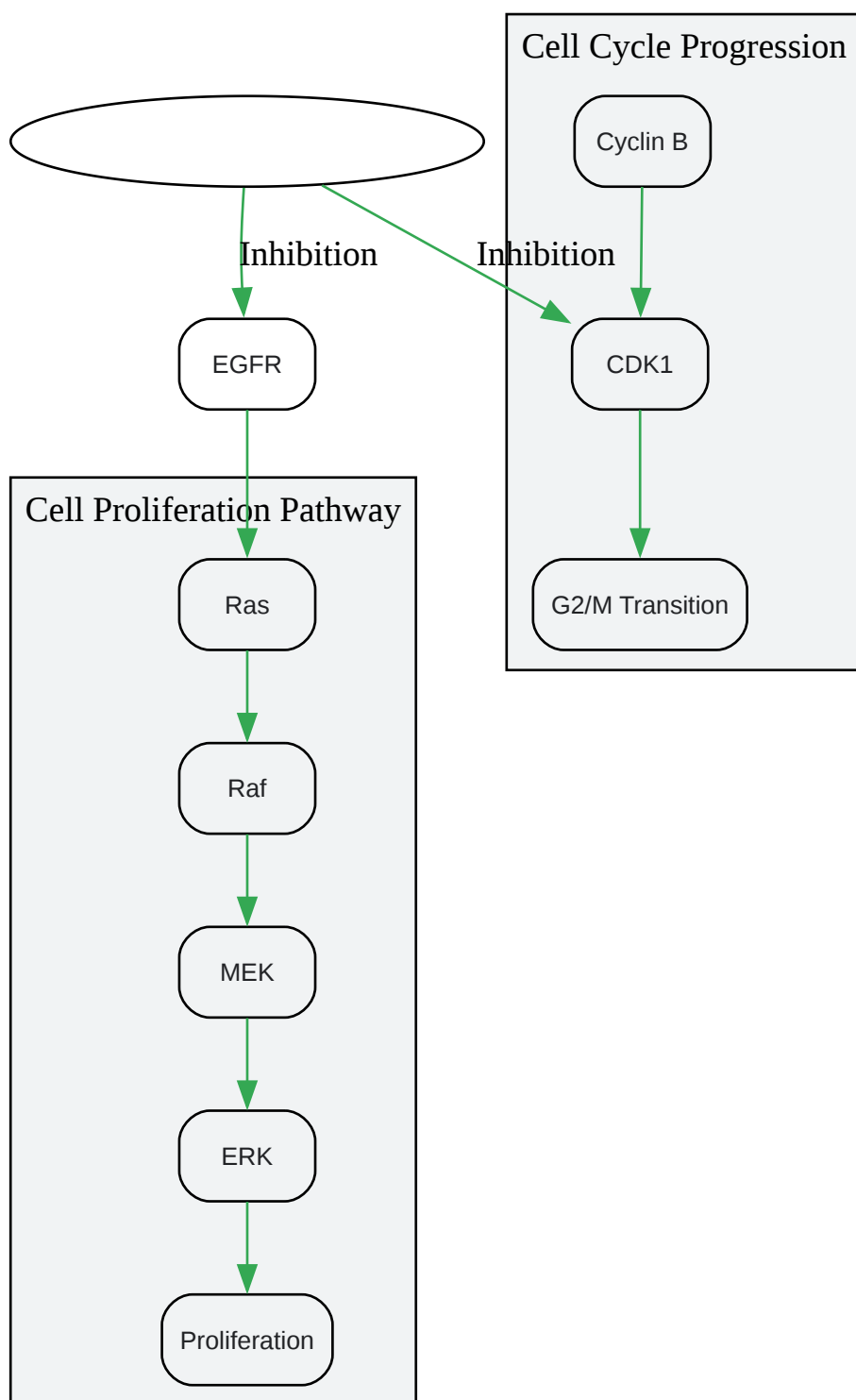
ADMET Prediction

- **Input:** The SMILES string of **3-Methylbenzenecarbothioamide** was used as input.
- **Prediction Servers:** Web-based platforms such as SwissADME and pkCSM were utilized to predict a range of pharmacokinetic and toxicological properties.
- **Data Compilation and Analysis:** The predicted ADMET parameters were compiled and analyzed to assess the drug-likeness and potential liabilities of the compound.

Visualizations

In Silico Workflow





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